molecular formula C22H19N3O2S B2861353 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole CAS No. 852134-62-4

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2861353
CAS No.: 852134-62-4
M. Wt: 389.47
InChI Key: YCDIEINJGZSCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[2,1-b][1,3]thiazole core with three key substituents:

  • 3-position: Methyl group, contributing to steric and electronic modulation.
  • 2-position: Carbonyl group linked to a 2,3-dihydro-1H-indole moiety, a structural motif associated with receptor binding (e.g., serotonin receptors) .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-20(21(26)24-12-11-16-5-3-4-6-19(16)24)28-22-23-18(13-25(14)22)15-7-9-17(27-2)10-8-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDIEINJGZSCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole nucleus is constructed via cyclocondensation of thiazole precursors with appropriately substituted amines. A representative protocol involves reacting 2-amino-4-(ethoxycarbonylmethyl)thiazole derivatives with α-bromo ketones under acidic conditions. For the target compound, 4-methoxybenzaldehyde is condensed with methyl-substituted thiazole intermediates to introduce the 4-methoxyphenyl group at position 6. Molecular iodine (I₂) in isopropanol facilitates this cyclization, achieving yields of 68–82%.

Key Reaction Conditions

  • Catalyst: I₂ (5 mmol) in isopropanol
  • Temperature: Reflux (80–100°C)
  • Time: 2–4 hours
  • Workup: Extraction with chloroform, washing with Na₂S₂O₃, crystallization from ethanol

Functionalization with the Carbonyl Group

The carbonyl bridge is introduced via nucleophilic acyl substitution. The imidazothiazole intermediate is converted to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by coupling with 2,3-dihydro-1H-indole. Alternatively, a one-pot approach employs ethyl chlorooxalate to form the ester intermediate, which undergoes aminolysis with dihydroindole in the presence of triethylamine.

Characterization Data

  • FT-IR : C=O stretch at 1,680–1,710 cm⁻¹
  • ¹H NMR : Singlet for carbonyl-linked proton at δ 8.42 ppm

Final Assembly via Hydrazide Coupling

The dihydroindole moiety is conjugated using hydrazide intermediates. 2-[6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide reacts with indoline-2-one in ethanol under reflux, mediated by ionic liquids such as [bmim]Br to enhance reaction efficiency.

Optimized Parameters

  • Solvent: Ethanol (10 mL/mmol)
  • Catalyst: [bmim]Br (2 mL/mmol)
  • Yield: 75–86% after recrystallization

Cyclocondensation Strategies Using Mercapto Acids

Spirocyclization with Mercaptoacetic Acid

A spirocyclic intermediate is formed by treating hydrazide derivatives with mercaptoacetic acid in anhydrous benzene. This step employs a Dean-Stark trap to remove water, driving the reaction to completion.

Procedure Overview

  • Suspend hydrazide (0.005 mol) in benzene (30 mL).
  • Add mercaptoacetic acid (2 mL), reflux for 6 hours.
  • Neutralize excess acid with NaHCO₃, isolate via filtration.

Yield : 62–78% after column chromatography (20% EtOAc/hexane).

Role of Catalysts in Ring Closure

Bismuth(III) triflate (Bi(OTf)₃) and p-TsOH·H₂O synergistically promote carbocation formation, critical for intramolecular cyclization. This method, adapted from imidazo[1,5-a]pyridine syntheses, achieves 70–95% yields for analogous structures.

Catalytic System

  • Bi(OTf)₃ (5 mol%)
  • p-TsOH·H₂O (7.5 equiv)
  • Solvent: 1,2-Dichloroethane (DCE)

Alternative Pathways and Optimization

Ionic Liquid-Mediated Synthesis

Ionic liquids like [bmim]Br accelerate condensation reactions by stabilizing charged intermediates. A mixture of imidazothiazole aldehydes and thiosemicarbazide in [bmim]Br at 80°C for 30–45 minutes yields hydrazone intermediates, which are subsequently alkylated with phenacyl bromides.

Advantages

  • Reduced reaction time (30–45 minutes vs. 6 hours)
  • Higher purity (85–92% by HPLC)

Critical Analysis of Methodologies

Yield Comparison Across Methods

Method Key Step Yield (%) Reference
Iodine-Catalyzed Cyclization Core formation 68–82
Ionic Liquid Coupling Hydrazide conjugation 75–86
Bi(OTf)₃ Catalysis Carbocation cyclization 70–95
Mercapto Acid Spirocyclization Ring closure 62–78

Challenges and Solutions

  • Regioselectivity : The 3-methyl group on the imidazothiazole requires careful control of stoichiometry to avoid di-substitution.
  • Purification : Silica gel chromatography (EtOAc/hexane, 1:4) effectively separates regioisomers.

Chemical Reactions Analysis

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, interference with DNA replication, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Compound A : 3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide (1:1)
  • Core : Imidazo[2,1-b][1,3]thiazole with dihydrothiazole.
  • Substituents :
    • 4-Methoxyphenyl at position 3.
    • Methyl at position 2.
  • Key Differences : Lacks the 2-carbonyl-dihydroindole group. The hydrobromide salt improves aqueous solubility.
Compound B : 6-(4-Bromophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester
  • Core : Imidazo[2,1-b]thiazole.
  • Substituents :
    • 4-Bromophenyl at position 4.
    • Ethyl ester at position 2.
  • Key Differences : Bromine substituent (electron-withdrawing) vs. methoxy (electron-donating) in the target compound. The ester group may act as a prodrug, unlike the direct carbonyl-indole linkage.
Compound C : 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
  • Core : Imidazo[2,1-b]thiazole.
  • Substituents :
    • 4-Methoxyphenyl at position 5.
    • Methyl at position 3.
    • Aldehyde at position 4.
  • Key Differences : The aldehyde group offers a reactive site for further functionalization, contrasting with the target compound’s stable indole-carbonyl bond.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~450 g/mol (estimated) 367.3 g/mol 409.3 g/mol 300.3 g/mol
Solubility Moderate (neutral) High (hydrobromide salt) Low (ester) Moderate (aldehyde)
Melting Point Not reported Not reported Not reported 216–217°C

Biological Activity

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining an indole moiety with an imidazo[2,1-b][1,3]thiazole ring system. Its IUPAC name is:

IUPAC Name : this compound

Molecular Formula : C23H21N3O2S

CAS Number : 852134-63-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Ring : This is achieved by reacting 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
  • Introduction of the 4-Methoxyphenyl Group : A Friedel-Crafts acylation reaction is employed where the imidazo intermediate is treated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity.
  • Receptor Binding : The compound may bind to cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
  • DNA Intercalation : It has the potential to intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Anticancer Properties

Several studies have highlighted the anticancer properties of this compound. For instance:

  • In vitro tests demonstrated significant suppressive activity against various human cancer cell lines including lung cancer (A549) and breast cancer (MCF-7) with IC50 values reported as low as 0.28 μg/mL for certain derivatives containing similar structures .
Cell LineIC50 (μg/mL)Reference
A549 (Lung)0.52Yang (2012)
MCF-7 (Breast)0.28Yang (2012)

Antitubercular Activity

Recent research has also evaluated its potential against Mycobacterium tuberculosis (Mtb). The most active derivatives displayed IC50 values around 2.32 mM without acute toxicity towards normal lung fibroblast cells .

Study on Anticancer Activity

A study conducted by Flefel et al. (2017) explored a series of thiadiazole derivatives with similar structures to assess their anticancer activity against HepG-2 and HCT-116 cell lines. The results indicated that modifications in the structure significantly influenced their efficacy, suggesting that compounds like this compound could be optimized for enhanced activity .

Docking Studies

Docking studies have revealed that this compound interacts favorably with tubulin at the colchicine binding site, suggesting a mechanism for its antiproliferative effects. The presence of hydrogen bonds and π-cation interactions were noted as critical for its binding affinity .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Temperature Control : Reflux conditions (80–110°C) balance reaction rate and side-product formation .

Q. Table 1: Representative Synthetic Yields

StepReagents/ConditionsYield (%)Reference
CyclizationAcOH, 100°C, 5h65–70
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF75–80
CarbonylationEDCI, DMF, RT60–65

How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the indole (δ 7.2–8.1 ppm), methoxyphenyl (δ 3.8 ppm, singlet), and methyl groups (δ 2.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 434.12) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

What preliminary biological assays are recommended for evaluating its activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using Ellman’s assay or ADP-Glo™ .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

  • Substituent Variation :
    • Replace the 4-methoxyphenyl group with fluorophenyl or bromophenyl to modulate lipophilicity .
    • Modify the indole’s dihydro group to a saturated ring for metabolic stability .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .

Q. Table 2: SAR Trends in Analogous Compounds

SubstituentBiological Activity (IC₅₀, μM)Key Finding
4-Methoxyphenyl0.85 (AChE)Optimal π-π stacking
4-Fluorophenyl1.20 (AChE)Increased polarity reduces activity
4-Bromophenyl0.95 (Kinase X)Enhanced halogen bonding

What computational methods resolve contradictory data in target binding studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding pocket flexibility (e.g., using GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations causing affinity discrepancies .
  • Consensus Docking : Combine Glide, AutoDock, and MOE to validate pose reproducibility .

How can pharmacokinetic challenges (e.g., low solubility) be addressed methodologically?

Methodological Answer:

  • Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility .
  • Prodrug Design : Introduce ester moieties cleaved by serum esterases .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release .

Q. Table 3: Solubility Enhancement Strategies

ApproachSolubility (μg/mL)Bioavailability (%F)
Free Base12.525
Succinate Salt45.840
PLGA NPs98.365

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.